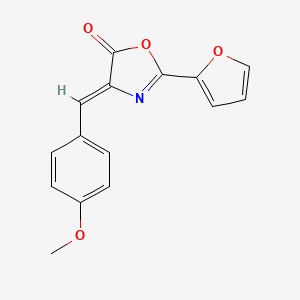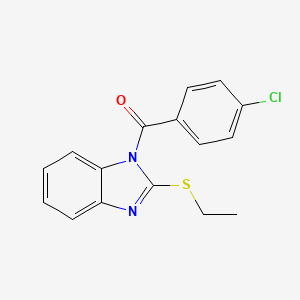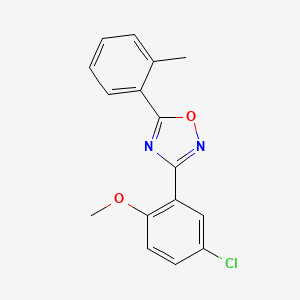
2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound is also known as Furazolidone, which is a nitrofuran antibiotic.
Mecanismo De Acción
The mechanism of action of 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of various enzymes, including DNA gyrase, RNA polymerase, and monoamine oxidase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one are diverse and depend on the specific application. In medicinal chemistry, the compound has been shown to inhibit the growth of various bacteria, fungi, and protozoa. It has also been investigated for its potential to induce apoptosis in cancer cells and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of this compound is its potential to cause drug resistance in microorganisms.
Direcciones Futuras
There are several future directions for the research on 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential area of investigation is the development of new derivatives with improved activity and specificity. Another area of interest is the potential use of this compound in the treatment of viral infections, including COVID-19. Additionally, researchers may investigate the potential use of this compound in catalysis and materials science.
Conclusion:
In conclusion, 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a versatile compound with diverse applications in various scientific fields. Its broad-spectrum activity against microorganisms and potential anticancer and anti-inflammatory properties make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction between furfural and 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to yield the final product.
Aplicaciones Científicas De Investigación
2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its various scientific research applications. In medicinal chemistry, this compound has been shown to possess antibacterial, antifungal, antiprotozoal, and antiviral activities. It has also been investigated for its potential anticancer and anti-inflammatory properties.
Propiedades
IUPAC Name |
(4Z)-2-(furan-2-yl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-18-11-6-4-10(5-7-11)9-12-15(17)20-14(16-12)13-3-2-8-19-13/h2-9H,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQMUQXKUSXNEJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377223.png)
![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)

![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5377277.png)
![8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)

![2-amino-4-(5-cyano-1-methyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5377290.png)
![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5377298.png)